Cas no 158146-85-1 (3-Quinolinecarboxylicacid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-,ethyl ester)

3-Quinolinecarboxylicacid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-,ethyl ester structure
158146-85-1 structure
Nome del prodotto:3-Quinolinecarboxylicacid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-,ethyl ester
Numero CAS:158146-85-1
MF:C25H26N4O6
MW:478.497146129608
CID:190408
PubChem ID:153980

3-Quinolinecarboxylicacid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-,ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Quinolinecarboxylicacid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-,ethyl ester
    • ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate
    • ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate
    • TAK-603
    • CLQRMSBSMHXMMC-UHFFFAOYSA-N
    • CS-0069378
    • DTXSID30166380
    • 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4triazol-1-ylmethyl)quinoline-3-carboxylic acid ethyl ester
    • HY-120049
    • NS00120728
    • SCHEMBL607272
    • CHEMBL439817
    • 3-Quinolinecarboxylic acid, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-, ethyl ester
    • ethyl 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate
    • AKOS040749609
    • W6RZK26FCB
    • 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylic acid ethyl ester
    • TAK 603
    • Q27292404
    • UNII-W6RZK26FCB
    • 158146-85-1
    • 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-(1,2,4-triazol- 1-ylmethyl)quinoline-3-carboxylic acid ethyl ester
    • Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-3-quinolinecarboxylate
    • Inchi: InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3
    • Chiave InChI: CLQRMSBSMHXMMC-UHFFFAOYSA-N
    • Sorrisi: CCOC(C1C(CN2C=NC=N2)=NC2=CC(=C(C=C2C=1C1=CC=C(OC)C(OC)=C1)OC)OC)=O

Proprietà calcolate

  • Massa esatta: 478.18538
  • Massa monoisotopica: 478.18523456g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 686
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 107Ų

Proprietà sperimentali

  • PSA: 106.82
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd